

Acoramidis Outperforms Placebo in Landmark ATTR-CM Clinical Trial

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acoramidis Hydrochloride

Cat. No.: B8144586

[Get Quote](#)

Acoramidis, an investigational transthyretin (TTR) stabilizer, has demonstrated significant clinical benefits over placebo in the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM), a progressive and fatal heart condition. The pivotal Phase 3 ATTRibute-CM trial showed that acoramidis significantly reduced a hierarchical composite of all-cause mortality, cardiovascular-related hospitalizations, and improved functional capacity and quality of life in patients.

Acoramidis is a novel, orally administered small molecule designed to mimic the protective T119M variant of the TTR gene.[1] By potently stabilizing the TTR tetramer, it prevents its dissociation into monomers, the rate-limiting step in the formation of amyloid fibrils that deposit in the heart and other organs, leading to organ dysfunction.[2][3][4] This mechanism of action aims to halt the progression of ATTR-CM.

Efficacy demonstrated in Large-Scale Clinical Investigation

The ATTRibute-CM study, a global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial, enrolled 632 patients with symptomatic ATTR-CM.[5][6] Patients were randomized in a 2:1 ratio to receive either 800 mg of **acoramidis hydrochloride** twice daily or a matching placebo for 30 months.[5] The trial was designed to assess the efficacy and safety of acoramidis in a contemporary cohort of ATTR-CM patients.[7]

The primary endpoint was a hierarchical analysis of all-cause mortality, cumulative frequency of cardiovascular-related hospitalization, change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP), and change from baseline in the 6-minute walk distance (6MWD).[5] The trial met its primary endpoint, with a Win Ratio of 1.8 ($p < 0.0001$) in favor of acoramidis, indicating a highly statistically significant clinical benefit.[8][9]

Key Clinical Outcomes: Acoramidis vs. Placebo

The clinical benefits of acoramidis were observed across multiple endpoints, demonstrating a comprehensive improvement in patient outcomes compared to placebo.

Table 1: Primary and Secondary Efficacy Endpoints at 30 Months

Endpoint	Acoramidis	Placebo	Statistical Significance
Primary Endpoint (Win Ratio)	1.8	-	$p < 0.0001$ [8][9]
All-Cause Mortality	19.3%	25.7%	$p = 0.15$ [5]
Cardiovascular-Related Hospitalization	26.7%	42.6%	$p < 0.0001$ [5]
Change in NT-proBNP (Adjusted Mean Factor)	0.529	-	$p < 0.05$ [5]
Improvement in 6-Minute Walk Distance	39.6 m	-	$p < 0.001$ [5]
Change in KCCQ-OS (Least Means Square)	9.94 points	-	$p < 0.001$ [5]

KCCQ-OS: Kansas City Cardiomyopathy Questionnaire Overall Summary

Notably, the 30-month survival rate in the acoramidis group was 80.7%, approaching the 85% survival rate of an age-matched cohort in the general U.S. population.[9] Furthermore, the

annualized cardiovascular hospitalization rate for patients on acoramidis was 0.29.[10]

Long-term data from the open-label extension (OLE) of the ATTRIBUTE-CM trial continued to show sustained benefits. At 42 months, continuous acoramidis treatment was associated with a significant reduction in all-cause mortality and cardiovascular hospitalizations compared to those who switched from placebo to acoramidis.[7][11][12][13]

Safety and Tolerability Profile

Acoramidis was generally well-tolerated, with no new or unexpected safety signals identified during the trial.[14][15] The incidence of adverse events was similar between the acoramidis and placebo groups. Serious adverse events occurred in 20.2% of patients receiving acoramidis compared to 23.2% in the placebo group.[14] Adverse events leading to death were also lower in the acoramidis arm (4.5%) compared to the placebo arm (6.2%).[14]

Table 2: Overview of Safety Profile

Adverse Event Category	Acoramidis Group	Placebo Group
Any Adverse Events	91.9%	85.3%
Serious Adverse Events	20.2%	23.2%
Adverse Events with Outcome of Death	4.5%	6.2%

Experimental Protocols

The ATTRIBUTE-CM trial employed a rigorous methodology to assess the efficacy and safety of acoramidis.

Inclusion Criteria:

- Age 18-90 years.[5]
- Diagnosed with ATTR-CM (wild-type or variant).[5]
- New York Heart Association (NYHA) class I-III with at least one prior hospitalization for heart failure or signs and symptoms of volume overload requiring diuretic treatment.[5]

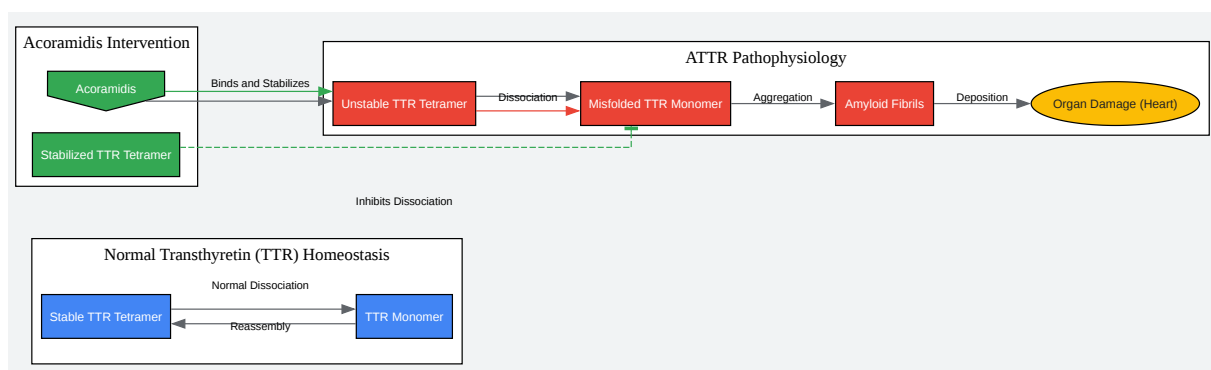
- Confirmed ATTR-positive biopsy or technetium-99m scintigraphy scan.[5]
- Exclusion of light chain amyloidosis.[5]

Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either **acoramidis hydrochloride** (800 mg twice daily) or a matching placebo.[5] The trial was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.

Endpoints and Analysis: The primary endpoint was a hierarchical analysis of all-cause mortality, frequency of cardiovascular-related hospitalizations, change from baseline in NT-proBNP, and change from baseline in 6MWD.[5] This hierarchical approach ensures that statistical testing proceeds in a pre-specified order, and a significant result is only declared if all preceding endpoints in the hierarchy are also statistically significant. Secondary endpoints included the individual components of the primary endpoint, as well as changes in the Kansas City Cardiomyopathy Questionnaire Overall Summary (KCCQ-OS) score.[5]

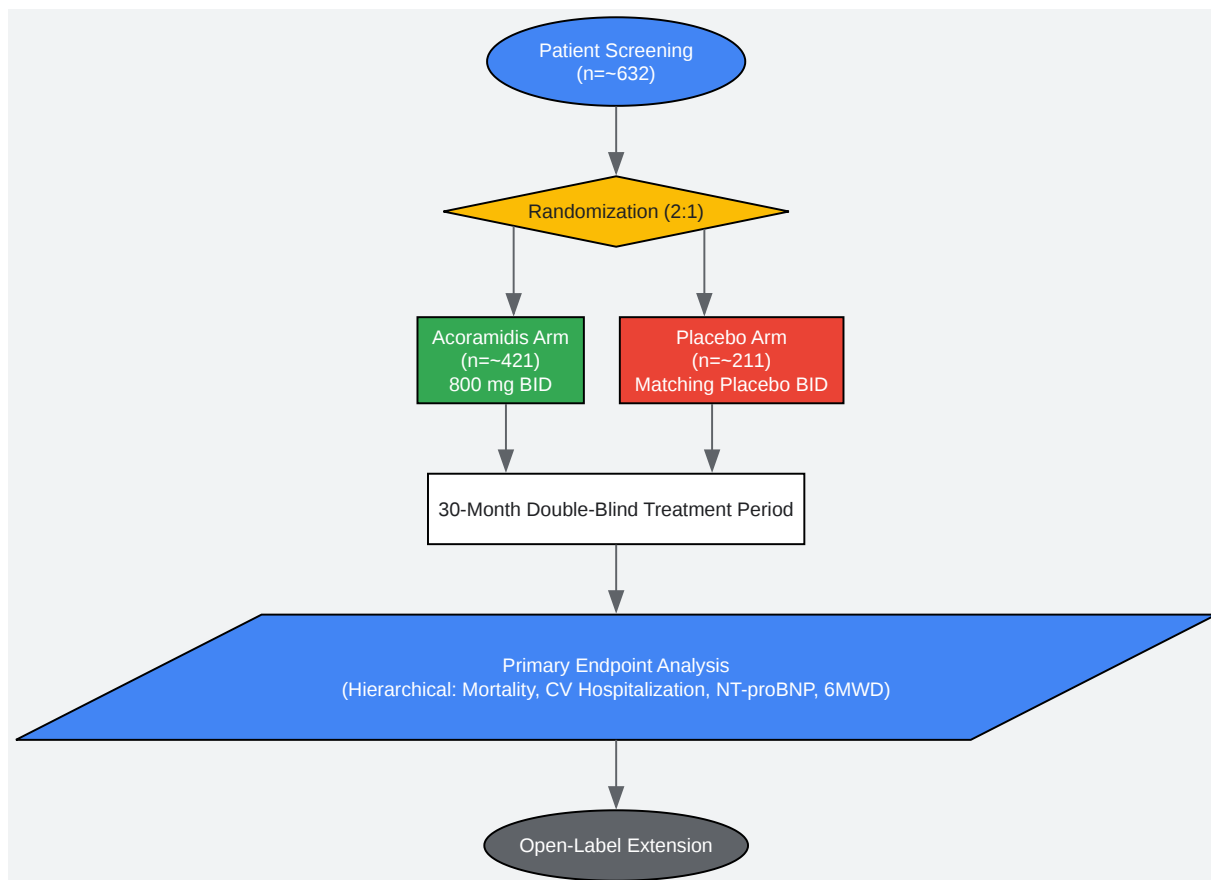
Visualizing the Science

To better understand the underlying mechanisms and study design, the following diagrams illustrate the signaling pathway of acoramidis and the workflow of the ATTRIBUTE-CM clinical trial.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Acoramidis in preventing TTR amyloid fibril formation.



[Click to download full resolution via product page](#)

Caption: Workflow of the ATTRIBUTE-CM Phase 3 clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BridgeBio's TTR stabilizer acoramidis achieves primary endpoint in Phase 3 clinical trial [synapse.patsnap.com]
- 2. altmeyers.org [altmeyers.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Acoramidis | C15H17FN2O3 | CID 71464713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - American College of Cardiology [acc.org]
- 6. EIDOS THERAPEUTICS INITIATES ATTRIBUTE-CM, A PHASE 3 STUDY OF AG10 IN ATTR-CM WITH REGISTRATIONAL 12-MONTH ENDPOINT - BioSpace [biospace.com]
- 7. ahajournals.org [ahajournals.org]
- 8. BridgeBio Builds ATTR-CM Case for Acoramidis with Promising Phase III Data - BioSpace [biospace.com]
- 9. BridgeBio Pharma Inc. - bridgebio pharma announces publication of positive results from phase 3 attribute-cm study of acoramidis for patients with transthyretin amyloid cardiomyopathy (attr-cm) in the new england journal of medicine [investor.bridgebio.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. BridgeBio Pharma Inc. - Acoramidis Demonstrates Statistically Significant Reduction in Cardiovascular Mortality (CVM) through Month 42 of the ATTRibute-CM Open Label Extension [investor.bridgebio.com]
- 12. Acoramidis Demonstrates Long-Term Benefits in ATTR-CM | Cardio Care Today [cardiocaretoday.com]
- 13. Long-Term Efficacy and Safety of Acoramidis in ATTR-CM: Initial Report From the Open-Label Extension of the ATTRibute-CM Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bridgebio.com [bridgebio.com]
- 15. news-medical.net [news-medical.net]
- To cite this document: BenchChem. [Acoramidis Outperforms Placebo in Landmark ATTR-CM Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144586#comparative-analysis-of-acoramidis-and-placebo-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com